molecular formula C10H13N3O B13200003 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde

Cat. No.: B13200003
M. Wt: 191.23 g/mol
InChI Key: CODCLMSMTWJSAB-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared Spectroscopy (FT-IR)

Key IR absorption bands include:

  • Aldehyde C=O stretch : ~1700 cm⁻¹ (strong, sharp).
  • Alkyne C≡C stretch : ~2100–2260 cm⁻¹ (weak to medium).
  • N-H stretch (secondary amine) : ~3300–3500 cm⁻¹.
  • Pyrazole ring vibrations : 1500–1600 cm⁻¹ (C=N and C=C stretches).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, Acetone-d₆) :

  • δ 10.21 (s, 1H) : Aldehyde proton.
  • δ 3.81–3.89 (s, 6H) : N-methyl groups.
  • δ 2.29–2.35 (m, 2H) : Prop-2-yn-1-yl methylene protons.
  • δ 1.69–1.73 (s, 3H) : Terminal alkyne proton.

¹³C NMR (100 MHz, Acetone-d₆) :

  • δ 191.2 : Aldehyde carbonyl carbon.
  • δ 148.6–152.3 : Pyrazole ring carbons.
  • δ 78.5–85.2 : Alkyne carbons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In ethanol, the compound exhibits absorption maxima at λₘₐₓ = 270 nm (π→π* transition of the pyrazole ring) and λₘₐₓ = 320 nm (n→π* transition of the aldehyde group).

Table 2: Summary of Spectroscopic Data

Technique Key Signals Assignment
FT-IR 1700 cm⁻¹ C=O stretch (aldehyde)
¹H NMR δ 10.21 (s) Aldehyde proton
¹³C NMR δ 191.2 Aldehyde carbonyl carbon
UV-Vis 270 nm, 320 nm Pyrazole and aldehyde transitions

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry reveals the following fragmentation pathways:

  • Molecular ion peak : m/z 191.23 ([M]⁺).
  • Base peak : m/z 162.10 ([M – CHO]⁺), resulting from aldehyde group loss.
  • Key fragments :
    • m/z 134.08 ([M – CHO – C₂H₃N]⁺): Loss of prop-2-yn-1-ylamino moiety.
    • m/z 105.05 ([C₅H₅N₂]⁺): Pyrazole ring fragment.

The prop-2-yn-1-yl group contributes to characteristic neutral losses of 39 atomic mass units (C₃H₃N) during fragmentation.

Figure 1: Proposed Fragmentation Pathways
$$ \text{M}^+ \xrightarrow{-\text{CHO}} m/z\ 162.10 \xrightarrow{-\text{C}3\text{H}3\text{N}} m/z\ 134.08 \xrightarrow{-\text{CH}_3} m/z\ 105.05 $$

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1,3-dimethyl-5-[methyl(prop-2-ynyl)amino]pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H13N3O/c1-5-6-12(3)10-9(7-14)8(2)11-13(10)4/h1,7H,6H2,2-4H3

InChI Key

CODCLMSMTWJSAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=O)N(C)CC#C)C

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylate

  • Starting from diethyl oxalate and acetone, sodium ethoxide is used to form a β-diketone intermediate.
  • This intermediate reacts with methylhydrazine to form the pyrazole ring.
  • Reaction conditions include maintaining temperatures below 15 °C during initial steps and heating to 40-50 °C for ring closure.
  • The crude product is purified by vacuum distillation or recrystallization to yield 1,3-dimethyl-1H-pyrazole-5-carboxylate with high purity.
Step Reagents & Conditions Yield & Notes
1. Formation of β-diketone intermediate Diethyl oxalate, sodium ethoxide, acetone, ethanol, <15 °C, 24 h Intermediate isolated
2. Pyrazole ring formation Methylhydrazine, DMF, 5-15 °C addition, then 40-50 °C, 6 h Crude product concentrated and purified

Hydrolysis to 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

  • The methyl ester is hydrolyzed under basic conditions using 20% sodium hydroxide at 0 °C to room temperature for 18 hours.
  • Acidification with concentrated hydrochloric acid precipitates the acid.
  • The product is filtered and dried to yield the acid with >97% purity and around 81% yield.
Step Reagents & Conditions Yield & Notes
Hydrolysis 20% NaOH, 0 °C to RT, 18 h; HCl addition over 7 h 81% yield, >97% purity

Introduction of the Formyl Group via Vilsmeier-Haack Reaction

The formyl group at the 4-position of the pyrazole ring is typically introduced by the Vilsmeier-Haack reaction:

  • The pyrazole substrate is treated with a mixture of dimethylformamide (DMF) and phosphoryl chloride (POCl3) at 0 °C.
  • The reaction mixture is then heated to 70-80 °C for several hours (e.g., 5 h).
  • This electrophilic aromatic substitution installs the aldehyde group at the 4-position.
  • The crude aldehyde is isolated by standard work-up and purified by crystallization or chromatography.
Step Reagents & Conditions Notes
Formylation DMF + POCl3, 0 °C to 70-80 °C, 5 h Yields pyrazole-4-carbaldehyde derivatives

Installation of the Methyl(prop-2-yn-1-yl)amino Group at Position 5

To introduce the methyl(prop-2-yn-1-yl)amino substituent at the 5-position, nucleophilic substitution or reductive amination strategies can be employed on suitable 5-substituted pyrazole intermediates.

  • One approach involves the reaction of 5-halogenated pyrazole derivatives with methyl(prop-2-yn-1-yl)amine under nucleophilic aromatic substitution conditions.
  • Alternatively, reductive amination of 5-formyl pyrazoles with methyl(prop-2-yn-1-yl)amine can yield the corresponding amino-substituted pyrazoles.
  • Reaction conditions typically include mild heating, use of base or catalysts, and purification by chromatography.

While specific detailed procedures for this exact substitution are scarce, analogous methods for aminoalkyl substitutions on pyrazole rings are well-documented in literature.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents & Conditions Yield / Purity Reference
1 β-Diketone intermediate formation Diethyl oxalate, sodium ethoxide, acetone, ethanol, <15 °C, 24 h Intermediate isolated
2 Pyrazole ring formation Methylhydrazine, DMF, 5-15 °C addition, then 40-50 °C, 6 h Crude product purified
3 Hydrolysis to carboxylic acid 20% NaOH, 0 °C to RT, 18 h; HCl addition 81% yield, >97% purity
4 Formylation (Vilsmeier-Haack) DMF + POCl3, 0 °C to 70-80 °C, 5 h High yield aldehyde
5 Amino substitution at 5-position Methyl(prop-2-yn-1-yl)amine, nucleophilic substitution or reductive amination Variable, method-dependent Literature analogies

Research Outcomes and Analytical Data

  • The purity of intermediates such as 1,3-dimethyl-1H-pyrazole-5-carboxylic acid is confirmed by high-performance liquid chromatography (HPLC) showing >97% purity.
  • Structural confirmation of pyrazole aldehydes is done by infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 NMR (^13C NMR), and mass spectrometry (MS).
  • Yields for key steps range from 69% to 81% depending on reaction conditions and purification methods.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The propargyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Pyrazole-4-carbaldehydes exhibit diverse biological and chemical properties depending on substituents. A comparative analysis is provided below:

Compound Name Substituents (Positions) Key Features Reference
Target Compound 1,3-Me; 5-[methyl(prop-2-yn-1-yl)amino]; 4-CHO Propargyl group enables click chemistry; moderate steric hindrance
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde 1-CHO; 3-(4-FPh); 5-Ph Bulky aryl groups reduce solubility; confirmed via crystallography
1,3-Dimethyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carbaldehyde 1,3-Me; 5-OCH2CF3; 4-CHO Electron-withdrawing CF3 group enhances electrophilicity of aldehyde
5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde 5-Cl; 3-Me; 4-CHO Chloro substituent increases reactivity in nucleophilic substitutions
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde 3-Me; 5-OPh; 1-Ph; 4-CHO Phenoxy group confers antibacterial activity; bulky substituents limit reactivity

Crystallographic and Conformational Insights

  • The crystal structure of a related pyrimidine derivative (5-[bis(methylsulfonyl)methyl]-1,3-dimethyl-pyrimidine) reveals an envelope conformation in the heterocyclic ring, influenced by bulky substituents . While the target compound’s crystal data are unavailable, analogous pyrazoles (e.g., ) are refined using SHELXL , suggesting similar methodologies could apply.

Biological Activity

1,3-Dimethyl-5-[methyl(prop-2-YN-1-YL)amino]-1H-pyrazole-4-carbaldehyde is a compound characterized by its unique pyrazole structure, which includes a dimethylamino group and an aldehyde functional group. This structural configuration is believed to contribute significantly to its biological activities, particularly in the fields of oncology and anti-inflammatory research.

  • Molecular Formula : C₁₁H₁₃N₃O
  • Molecular Weight : Approximately 191.23 g/mol
  • Structural Features :
    • Pyrazole ring
    • Dimethylamino group
    • Aldehyde group

Biological Activity Overview

Research has indicated that this compound exhibits promising biological activities, including:

  • Anticancer Properties : Pyrazole derivatives are often investigated for their potential as anticancer agents. The compound has been noted for its inhibitory effects on serine/threonine kinases, which play crucial roles in cancer cell signaling pathways.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory and analgesic properties, suggesting that this pyrazole derivative may also possess such activities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Research studies often employ techniques such as molecular docking and in vitro assays to elucidate these interactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,5-DimethylpyrazoleC₅H₇N₃Simple pyrazole structureAnticancer activity
1-Methyl-3-(prop-2-enyl)-pyrazoleC₈H₉N₃Contains an alkene groupAntimicrobial properties
4-AminoantipyrineC₉H₈N₄OContains an amino groupAnalgesic and anti-inflammatory

This table highlights how the unique combination of functional groups in this compound distinguishes it from other pyrazole derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies : In vitro studies have shown that derivatives similar to this compound exhibit significant inhibition of cancer cell proliferation. For instance, pyrazole derivatives were tested against various cancer cell lines, demonstrating IC50 values in the micromolar range .
  • Anti-inflammatory Activity : A study reported that compounds with similar structures inhibited pro-inflammatory cytokines in cell cultures, suggesting potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Effects : Research has indicated that certain pyrazole derivatives can effectively inhibit bacterial growth. Minimum inhibitory concentration (MIC) assays revealed potent activity against pathogenic strains such as Staphylococcus aureus and Escherichia coli .

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